
Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula: C21H21F N3O5
- Molecular Weight: 429.38 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the pyridazine ring.
- Introduction of the 4-fluorophenyl group.
- Coupling with a methoxybenzyl amine derivative.
- Esterification to form the ethyl carboxylate.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Mechanism of Action: The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in vitro studies indicated that the compound exhibits cytotoxic effects against breast (MCF7), lung (A549), and prostate (DU145) cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 5.2 |
A549 | 6.8 |
DU145 | 4.5 |
Antibacterial Activity
The compound also displays notable antibacterial properties:
- Activity Spectrum: It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 10 µg/mL .
Bacteria | MIC Value (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 10 |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Anticancer Effects: A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer, demonstrating a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .
- Antibacterial Evaluation: Another study focused on the antibacterial activity, where the compound was tested against clinical isolates of resistant bacterial strains, showing promising results that warrant further investigation into its mechanism and potential for development into a therapeutic agent .
Scientific Research Applications
The compound exhibits several significant biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds, including this one, possess notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | Comparable to standard antibiotics |
Escherichia coli | Comparable to standard antibiotics |
A study published in the Journal of Pharmaceutical Sciences highlighted its substantial activity against these pathogens, suggesting potential for therapeutic applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). The findings indicated a significant decrease in cell viability and increased markers of apoptosis.
Mechanisms of Action :
- Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for both pathogen survival and cancer cell proliferation.
Study on Antimicrobial Activity
A comprehensive study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics.
Study on Anticancer Effects
In a separate investigation reported in Cancer Research, the compound was tested on MCF-7 human breast cancer cell lines. Results showed that treatment with this compound led to a marked reduction in cell viability and an increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(3-methoxyphenyl)methylamino]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-3-29-21(27)20-18(23-13-14-5-4-6-17(11-14)28-2)12-19(26)25(24-20)16-9-7-15(22)8-10-16/h4-12,23H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZQFHTQXHDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.